Oblongine

Description

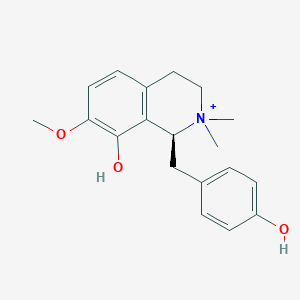

from Leontice leontopetalum; RN given refers to parent cpd without isomeric designation

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZOQWVMMYVBU-INIZCTEOSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208713 | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60008-01-7 | |

| Record name | Oblongine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oblongifolin C: A Multifaceted Inhibitor of Cancer Progression

A Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oblongifolin C (OC), a natural compound isolated from Garcinia yunnanensis, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways through which OC exerts its cytotoxic, anti-metastatic, and pro-apoptotic effects on cancer cells. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual representations of signaling cascades, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics. OC's ability to induce apoptosis via the intrinsic mitochondrial pathway and inhibit cell migration and invasion by modulating key signaling molecules highlights its potential as a lead compound for further preclinical and clinical investigation.

Introduction

The quest for novel, effective, and less toxic cancer therapies has led to the exploration of natural products as a rich source of bioactive compounds. Oblongifolin C, a polyprenylated acylphloroglucinol, has demonstrated significant anti-tumor activity across various cancer cell lines. Its mechanism of action is multifaceted, targeting critical cellular processes that are often dysregulated in cancer, including apoptosis and metastasis. This guide synthesizes the current understanding of OC's molecular interactions within cancer cells, providing a foundational resource for its continued development as a potential therapeutic agent.

Cytotoxicity of Oblongifolin C

Oblongifolin C exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined for several cell lines.

Table 1: IC50 Values of Oblongifolin C in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | ~10-20 | [1] |

| QBC939 | Cholangiocarcinoma | ~10-40 (after 48h) | [2] |

| Eca109 | Esophageal Squamous Carcinoma | Not specified, but effective at 10µM | [3][4] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effective at 10µM | [4] |

| KYSE150 | Esophageal Squamous Carcinoma | Not specified, but shows strong inhibition | [3] |

| MDA-MB-435 | Melanoma | Not specified, but growth inhibited | [3] |

Mechanism of Action: Induction of Apoptosis

Oblongifolin C is a potent inducer of apoptosis, the process of programmed cell death that is often evaded by cancer cells. Evidence suggests that OC triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1]

Key Molecular Events in OC-Induced Apoptosis

-

Bax Translocation: OC induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1]

-

Cytochrome c Release: The accumulation of Bax at the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm.[1]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.[1]

Signaling Pathway for Oblongifolin C-Induced Apoptosis

References

- 1. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oblongifolin C inhibits metastasis by up-regulating keratin 18 and tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

The Biological Activity of Garcinia oblongifolia Extract: A Technical Guide for Researchers

A Note on Terminology: The term "Oblongine" is ambiguous in scientific literature. While it can refer to a specific benzylisoquinoline alkaloid, the significant biological activities attributed to extracts from plants like Garcinia oblongifolia are predominantly linked to a class of polyphenolic compounds, particularly Oblongifolin C, as well as other xanthones and benzophenones. This guide will therefore focus on the scientifically substantiated biological activities of Garcinia oblongifolia extract and its key bioactive constituents.

This technical guide provides an in-depth overview of the biological activities of extracts derived from Garcinia oblongifolia. It is intended for researchers, scientists, and professionals in the field of drug development. The content covers key biological activities, including antioxidant, anti-inflammatory, and anticancer effects, supported by detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways.

Antioxidant Activity

Extracts from Garcinia oblongifolia have demonstrated notable antioxidant properties, primarily attributed to their rich content of flavonoids and xanthones.[1] These compounds are effective radical scavengers, contributing to the mitigation of oxidative stress. The antioxidant capacity is commonly evaluated using DPPH and ABTS radical scavenging assays.

Quantitative Antioxidant Data

The antioxidant activities of various Garcinia species extracts, including those from Garcinia oblongifolia, have been quantified to determine their efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used for this purpose, with lower values indicating higher antioxidant activity.

| Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |

| Garcinia xanthochymus Fruit Extract | DPPH | 145.62 | [2] |

| Garcinia sopsopia Fruit Extract | DPPH | 111.38 | [2] |

| Garcinia xanthochymus Fruit Extract | ABTS | 661.70 | [2] |

| Garcinia sopsopia Fruit Extract | ABTS | 44.18 | [2] |

| Garcinia gummi-gutta Bark Extract | DPPH | 14.11 ± 0.21 | [3] |

| Garcinia gummi-gutta Bark Extract | ABTS | 5.37 ± 0.03 | [3] |

| Garcinia indica Bark Extract | DPPH | 32.43 ± 0.63 | [3] |

| Garcinia indica Bark Extract | ABTS | 12.08 ± 0.12 | [3] |

| Garcinia talbotii Fruit Rind Extract | DPPH | 34.18 ± 0.27 | [3] |

| Garcinia talbotii Leaves Extract | ABTS | 6.74 ± 0.09 | [3] |

| Garcinol | DPPH | 1331 ± 73 (µmol Trolox/100 g) | [4] |

| Morelloflavone | DPPH | 58697 ± 6944 (µmol Trolox/100 g) | [4] |

| Garcinol | ABTS | 214433 ± 2657 (µmol Trolox/100 g) | [4] |

| Morelloflavone | ABTS | 209216 ± 11723 (µmol Trolox/100 g) | [4] |

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Plant extract stock solution (e.g., 1 mg/mL in methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6]

-

Sample Preparation: Prepare serial dilutions of the plant extract and the positive control in methanol.

-

Reaction Setup:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only methanol and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentrations.

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[7]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol (or Ethanol)

-

Plant extract stock solution

-

Positive control (e.g., Trolox or Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]

-

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

-

Reaction Setup:

-

Add a small volume of the plant extract (e.g., 5 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[7]

-

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[7]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Abs_control is the absorbance of the ABTS•+ solution without the sample.

-

Abs_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Determination: The IC50 value is calculated from the plot of scavenging percentage against extract concentration.

Anti-inflammatory Activity

The fruit extracts of Garcinia oblongifolia have demonstrated potent anti-inflammatory effects.[1] This activity is often associated with the inhibition of pro-inflammatory mediators. Kaempferol, a flavonoid present in the extract, is a key contributor to this anti-inflammatory activity.[1] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Garcinia oblongifolia extract

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

-

Sodium nitrite standard solution

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the Garcinia oblongifolia extract for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the extract for 24 hours.

-

Include control wells: untreated cells, cells treated with LPS only, and cells treated with the extract only.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540-550 nm.

-

Calculation:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Anticancer Activity

Extracts from Garcinia oblongifolia and its purified compounds, notably Oblongifolin C, exhibit significant anticancer properties.[8] These effects are mediated through the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic effects of Garcinia extracts and their constituents are typically quantified by their IC50 values against different cancer cell lines.

| Extract/Compound | Cell Line | IC50 Value | Reference |

| Garcinia morella Fruit Extract | DLA (Dalton's Lymphoma Ascites) | 250 µg/mL | [9] |

| Garcinia mangostana Rind Extract | MCF-7 (Breast Cancer) | 19.2 µg/mL | [10] |

| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 1.1 µg/mL | [10] |

| Garcinol | HT29 (Colon Cancer) | 10 µM | [11] |

| Garcinol | HL-60 (Leukemia) | 9.42 µM | [12] |

| Oblongifolin C & Guttiferone K (1:1) | HCT116 (Colorectal Cancer) | 3.4 µmol/L | |

| G. yunnanensis Ethanol Extract | HCT116 (Colorecetel Cancer) | 3.85 µg/mL |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Garcinia oblongifolia extract

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with a range of concentrations of the plant extract for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition:

-

After the treatment period, remove the medium.

-

Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[13]

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

Remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.[9]

-

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[13]

-

Calculation:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[14]

Materials:

-

Protein lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.[14]

Visualizations

Experimental Workflow

Caption: Bioactivity-guided isolation of compounds from G. oblongifolia.

Signaling Pathways

Oblongifolin C, a key compound in Garcinia oblongifolia extract, induces apoptosis through the mitochondrial (intrinsic) pathway.[15][16]

Caption: Intrinsic apoptosis pathway induced by Oblongifolin C.

The anti-inflammatory effects of Garcinia extracts are partly mediated by the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Garcinia extract.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. adtu.in [adtu.in]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents and antioxidant activity of <i>Garcinia madruno</i> (Kunth) Hammel - Journal of King Saud University - Science [jksus.org]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. mdpi.com [mdpi.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. youtube.com [youtube.com]

- 15. Natural compound oblongifolin C inhibits autophagic flux, and induces apoptosis and mitochondrial dysfunction in human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources of Oblongine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine is a quaternary benzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the vast and structurally diverse group of benzylisoquinoline alkaloids (BIAs), this compound's natural origins are confined to a specific subset of plant genera. This technical guide provides a comprehensive overview of the known botanical sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic origins.

Natural Sources and Plant Origin

This compound has been identified in a select group of plants belonging to the Menispermaceae and Berberidaceae families. The primary species recognized as natural sources of this compound are:

-

Stephania tetrandra : A perennial vine native to East Asia, its root is a well-known component of traditional Chinese medicine.[1]

-

Stephania cephalantha : A climbing shrub found in parts of Asia, also utilized in traditional medicinal practices.[1]

-

Leontice leontopetalum : A tuberous perennial plant native to the eastern Mediterranean and parts of the Middle East.[2][3][4][5] The tuberous roots of this plant have been traditionally used for various purposes, including as a source of soap.[3]

Quantitative Analysis of this compound in Plant Sources

Precise quantitative data regarding the yield of this compound from its natural sources is limited in publicly available literature. However, analytical methods have been developed to detect and quantify this compound in plant matrices, particularly in Stephania tetrandra.

A high-performance liquid chromatography (HPLC) method has been established for the simultaneous determination of several alkaloids in Radix Stephaniae tetrandrae, including this compound.[6] The quantitative parameters from this method are summarized in the table below.

| Plant Source | Analytical Method | Calibration Curve Range (µg/mL) | Detection Limit (S/N=3) (µg/mL) |

| Stephania tetrandra | HPLC | 145 - 1450 | 1.69 |

Table 1: Quantitative HPLC Data for this compound in Stephania tetrandra [6]

It is important to note that the concentration of secondary metabolites like this compound in plants can be influenced by various factors, including geographical location, climate, and the specific developmental stage of the plant at the time of harvest.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its plant sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods developed for the isolation of alkaloids from Stephania species.

General Alkaloid Extraction from Stephania tetrandra

This protocol outlines the initial extraction of a crude alkaloid mixture from the roots of Stephania tetrandra.[6]

Materials:

-

Ground Radix Stephaniae tetrandrae

-

95% Ethanol (EtOH)

-

3% Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

25% Ammonium hydroxide (NH₄OH)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

Procedure:

-

Extraction: The ground plant material is extracted three times with 95% EtOH at 80°C for 8 hours for each extraction.

-

Concentration: The combined ethanolic extracts are concentrated to dryness using a rotary evaporator under vacuum at 50°C.

-

Acid-Base Partitioning:

-

The residue is dissolved in 3% HCl and then extracted three times with CHCl₃ to remove non-alkaloidal compounds.

-

The acidic aqueous layer is then basified to pH 9 with 25% NH₄OH.

-

The resulting suspension is extracted with CHCl₃. This chloroform layer will contain bisbenzylisoquinoline alkaloids like tetrandrine and fangchinoline.

-

The remaining aqueous layer is then partitioned with n-BuOH to extract more polar alkaloids.

-

Isolation of this compound

Figure 1: General Workflow for this compound Isolation. This diagram illustrates a typical chromatographic workflow for the purification of this compound from a crude alkaloid extract.

Biosynthesis of this compound

This compound is a benzylisoquinoline alkaloid (BIA), a large and diverse class of plant secondary metabolites. The biosynthesis of BIAs has been extensively studied, and the general pathway provides a framework for understanding the formation of this compound.

The biosynthesis of BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to (S)-norcoclaurine, the central precursor for all BIAs. From (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, hydroxylation, and oxidative coupling, lead to the vast array of BIA structures.

While the specific enzymes responsible for the final steps in this compound biosynthesis have not been fully elucidated, the general pathway is depicted below.

Figure 2: Generalized Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway. This diagram outlines the initial steps in the biosynthesis of BIAs, starting from L-tyrosine and leading to the central intermediate (S)-reticuline, from which diverse scaffolds, including that of this compound, are derived.

Pharmacological Activity and Signaling Pathways

The pharmacological effects of this compound have been investigated to some extent. Studies on this compound chloride from Leontice leontopetalum have demonstrated effects on smooth muscle and cardiac tissue in guinea pigs.[7] Specifically, this compound has been shown to inhibit both the contractility and rate of the heart at higher concentrations.[2]

At present, there is a lack of detailed studies elucidating the specific signaling pathways through which this compound exerts its biological effects. Further research is required to determine the molecular targets and mechanisms of action of this alkaloid.

Conclusion

This compound is a quaternary benzylisoquinoline alkaloid with a defined but limited number of natural plant sources, primarily within the Stephania and Leontice genera. While analytical methods for its detection and quantification have been developed, comprehensive data on its yield from these plants are not widely available. The extraction and isolation of this compound rely on classical alkaloid chemistry protocols involving acid-base partitioning and chromatographic separation. Its biosynthesis follows the general pathway of benzylisoquinoline alkaloids, originating from L-tyrosine, although the specific enzymatic steps for its formation remain to be fully characterized. The preliminary pharmacological data suggest bioactivity, but a detailed understanding of the signaling pathways involved is a key area for future research. This guide provides a foundational resource for scientists and researchers interested in the further exploration and potential development of this compound.

References

- 1. This compound | C19H24NO3+ | CID 173713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leontice leontopetalum - Wikipedia [en.wikipedia.org]

- 4. temperate.theferns.info [temperate.theferns.info]

- 5. Leontice leontopetalum L. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 6. ejournal.nricm.edu.tw [ejournal.nricm.edu.tw]

- 7. scilit.com [scilit.com]

The Pharmacological Properties of Oblongifolin C: A Technical Guide for Drug Development Professionals

Disclaimer: The term "Oblongine" is ambiguous in scientific literature, potentially referring to different chemical entities. This document focuses on Oblongifolin C (OC) , a polyprenylated acylphloroglucinol isolated from Garcinia species, for which a substantial body of pharmacological data exists.

Introduction

Oblongifolin C (OC) is a natural product that has garnered significant attention within the scientific community for its potent anticancer activities. Isolated from plants of the Garcinia genus, OC has demonstrated efficacy in various cancer cell lines and preclinical models. This technical guide provides a comprehensive overview of the pharmacological properties of Oblongifolin C, with a focus on its mechanism of action, relevant signaling pathways, and key experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Core Pharmacological Activities

Oblongifolin C exhibits a multi-faceted pharmacological profile, primarily characterized by its ability to induce apoptosis and inhibit autophagic flux in cancer cells. These dual actions contribute to its robust antitumor effects.

Induction of Apoptosis

OC is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines. The apoptotic cascade initiated by OC involves the intrinsic pathway, characterized by mitochondrial dysregulation. Key events include the translocation of Bax to the mitochondria, the subsequent release of cytochrome c, and the activation of caspase-3, a critical executioner caspase. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of OC-induced apoptosis.

Inhibition of Autophagic Flux

A distinguishing feature of Oblongifolin C's mechanism of action is its role as an autophagic flux inhibitor.[1] Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. OC disrupts this process by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and the autophagy-related protein p62/SQSTM1.[1] This inhibition of autophagy sensitizes cancer cells to apoptosis, particularly under conditions of nutrient deprivation.[1] The impairment of lysosomal function is further evidenced by an increase in lysosomal pH and reduced activity of lysosomal enzymes like cathepsins.[1]

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of Oblongifolin C have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | ~7.5 - 15 | [2][3] |

| QBC939 | Cholangiocarcinoma | 5 - 40 (dose-dependent effects observed) | [4] |

| RT112-Gr | Bladder Cancer | 5 - 10 (effective inhibition of autophagy) | [5] |

Key Signaling Pathways and Molecular Interactions

Oblongifolin C exerts its pharmacological effects by modulating specific signaling pathways and interacting with key cellular proteins.

mTORC1-TFEB Signaling Pathway

OC has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3] Inhibition of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3] However, despite promoting TFEB nuclear translocation, OC paradoxically inhibits overall lysosomal function, contributing to the blockage of autophagic flux.[2][3]

Caption: Oblongifolin C inhibits mTORC1, leading to TFEB dephosphorylation and nuclear translocation.

Interaction with HSPA8

Recent studies have identified the Heat shock 70kDa protein 8 (HSPA8), also known as Hsc70, as a direct binding partner of Oblongifolin C.[6] This interaction has been confirmed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).[6] The binding of OC to HSPA8 inhibits its function, including its nuclear translocation under stress conditions.[6] This interference with HSPA8 activity can enhance the pro-apoptotic effects of OC.[6]

Caption: Oblongifolin C binds to and inhibits HSPA8, promoting apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of Oblongifolin C. These should be adapted and optimized for specific cell lines and experimental conditions.

Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Oblongifolin C for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Autophagy Flux Assay via Western Blotting for LC3 and p62

This assay measures the accumulation of LC3-II and p62 as an indicator of autophagic flux inhibition.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

Seed cells and treat with Oblongifolin C as described for the apoptosis assay. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to confirm the blockage of flux.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel for LC3 detection and a 10% gel for p62 and the loading control.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.

Caption: Workflow for assessing apoptosis and autophagy in response to Oblongifolin C.

Conclusion

Oblongifolin C is a promising natural product with significant potential for development as an anticancer therapeutic. Its dual mechanism of action, involving the induction of apoptosis and the inhibition of pro-survival autophagy, makes it an attractive candidate for further investigation. The elucidation of its interactions with key cellular targets such as HSPA8 and its modulation of the mTORC1-TFEB signaling pathway provide a solid foundation for mechanism-based drug development. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of Oblongifolin C. Further studies, including in vivo efficacy and toxicity assessments, are warranted to advance this compound towards clinical application.

References

- 1. proteolysis.jp [proteolysis.jp]

- 2. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oblongifolin C suppresses lysosomal function independently of TFEB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TFEB-mTORC1 feedback loop in metabolism and cancer [cell-stress.com]

- 6. Human heat shock cognate protein (HSC70/HSPA8) interacts with negatively charged phospholipids by a different mechanism than other HSP70s and brings HSP90 into membranes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Oblongine and its Role in Traditional Medicine

Disclaimer: Information on the alkaloid this compound is limited in publicly available scientific literature. This document synthesizes the available data, primarily focusing on this compound chloride, an alkaloid isolated from Leontice leontopetalum, and places it within the broader context of its plant source and the chemical class to which it belongs.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid. Its chemical structure and basic properties are cataloged in chemical databases. The primary source of this compound discussed in pharmacological literature is the plant Leontice leontopetalum, a perennial geophyte found in semi-desert regions.

Role in Traditional Medicine

The plant source of this compound, Leontice leontopetalum, has a history of use in traditional medicine. The tubers of the plant have been traditionally used for the treatment of epilepsy and leprosy. Additionally, they have been employed as an antidote for opium poisoning.

Phytochemical Context

Pharmacological Activity of this compound Chloride

The most significant pharmacological research on this compound has been conducted on its chloride salt. Studies on isolated guinea-pig tissues have revealed its effects on smooth muscle and cardiac function.

Data Presentation

The following tables summarize the key quantitative findings from pharmacological studies on this compound chloride.

| Tissue Preparation | This compound Chloride Concentration (M) | Observed Effect | Notes |

| Guinea-pig isolated ileal longitudinal segments | 3 x 10⁻⁵ - 10⁻³ | Concentration-dependent relaxation | Effect was not blocked by propranolol, prazosin, or indomethacin. It was reduced by prior desensitization with ATP. |

| Epinephrine-precontracted guinea-pig main pulmonary artery | 10⁻⁵ - 3 x 10⁻³ | Concentration-dependent relaxation | Effect was not affected by propranolol or indomethacin but was significantly attenuated by pretreatment with ATP. |

| Spontaneously-beating guinea-pig atrium | 10⁻⁵ - 3 x 10⁻³ | Concentration-dependent increase in contractility | No effect on the rate of the atrium. The inotropic effect was not blocked by propranolol or indomethacin but was significantly blocked by quinacrine. |

| Isolated perfused guinea-pig heart | 10⁻⁵ - < 10⁻³ | Concentration-dependent increase in contractility | At higher concentrations (10⁻³ and 3 x 10⁻³ M), it inhibited both contractility and rate. |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, based on the abstracts and related literature, the following general methodologies were likely employed.

4.2.1. Tissue Preparation and Mounting

-

Isolated Ileal Longitudinal Segments: Segments of the guinea-pig ileum were likely dissected and the longitudinal muscle strip isolated. These strips would then be mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (95% O₂ / 5% CO₂).

-

Main Pulmonary Artery Rings: The main pulmonary artery would be excised, cleaned of connective tissue, and cut into rings. These rings would be suspended in an organ bath under a resting tension.

-

Spontaneously-Beating Atrium and Isolated Perfused Heart: The heart would be rapidly excised and either the atria dissected and mounted in an organ bath or the entire heart perfused via the aorta (Langendorff preparation) with an oxygenated physiological solution.

4.2.2. Measurement of Contractile Activity

Isometric transducers would be used to measure changes in muscle tension. The output from the transducers would be amplified and recorded for analysis.

4.2.3. Drug Administration and Experimental Design

Concentration-response curves would be generated by cumulative or non-cumulative addition of this compound chloride to the organ baths. To investigate the mechanism of action, various antagonists and inhibitors (e.g., propranolol, prazosin, indomethacin, quinacrine) would be added to the baths prior to the administration of this compound chloride. Desensitization experiments would involve exposing the tissue to a high concentration of an agonist (e.g., ATP) before re-testing the effect of this compound chloride.

Proposed Mechanism of Action and Signaling Pathway

The available evidence suggests that the pharmacological effects of this compound chloride, particularly its relaxant effect on smooth muscle, may be mediated through the purinergic signaling pathway. The observation that the effects are attenuated by prior exposure to ATP suggests an interaction with P2 receptors on the smooth muscle cells.

Many benzylisoquinoline alkaloids are known to have cardiovascular effects, often involving the modulation of ion channels and intracellular calcium levels. The positive inotropic effect of this compound chloride on the heart, which is blocked by quinacrine (a phospholipase A₂ inhibitor), suggests a mechanism involving arachidonic acid metabolism.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the relaxant effect of this compound on vascular smooth muscle, based on its interaction with purinergic receptors.

Caption: Proposed purinergic signaling pathway in smooth muscle modulated by this compound.

Conclusion and Future Directions

This compound, a benzylisoquinoline alkaloid from Leontice leontopetalum, demonstrates interesting pharmacological activity, particularly on the cardiovascular system. Its effects on smooth muscle relaxation and cardiac contractility suggest a potential for therapeutic applications. However, the current understanding of its mechanism of action is incomplete, and there is a significant need for further research.

Future studies should focus on:

-

Quantitative Phytochemical Analysis: Determining the concentration of this compound in Leontice leontopetalum to establish a dose-correlation with its traditional uses.

-

Full Pharmacological Profiling: Expanding the pharmacological studies to include a wider range of tissues and receptor binding assays to identify its primary molecular targets.

-

Mechanistic Studies: Utilizing modern molecular biology and electrophysiology techniques to elucidate the precise signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to assess its therapeutic potential for conditions such as hypertension or other cardiovascular disorders.

The information presented in this guide highlights this compound as a promising natural product that warrants further investigation by the scientific and drug development communities.

An In-depth Technical Guide on the Molecular Targets and Signaling Pathways of Oblongine

Disclaimer: The following information primarily pertains to Oblongifolin C , a polyprenylated acylphloroglucinol. Initial searches for "oblongine" yielded results for this closely named and biologically active compound. It is presumed that the user is interested in the molecular mechanisms of this agent.

Introduction

Oblongifolin C (Ob-C) is a natural product isolated from Garcinia species, which has garnered significant attention for its pronounced anticancer properties.[1] Structurally, it belongs to the class of polyprenylated acylphloroglucinols.[1] This technical guide provides a comprehensive overview of the known molecular targets of Oblongifolin C and the signaling pathways it modulates to exert its anti-tumor effects. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Targets

The primary molecular target of Oblongifolin C identified to date is the chaperone protein HSPA8.

-

HSPA8 (Heat Shock 70kDa Protein 8): Oblongifolin C is known to interact with HSPA8.[1] Molecular modeling suggests a structural basis for this binding, which is believed to be central to its mechanism of action.[1] HSPA8 is involved in a multitude of cellular processes, including protein folding, trafficking, and degradation, as well as the regulation of apoptosis and autophagy.

Signaling Pathways

Oblongifolin C exerts its anticancer effects by modulating several key signaling pathways, primarily inducing apoptosis and regulating autophagy.

1. Intrinsic Apoptosis Pathway

Oblongifolin C is a potent inducer of apoptosis in cancer cells.[1] It primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this pathway initiated by Oblongifolin C include:

-

Bax Translocation: Induction of the translocation of the pro-apoptotic protein Bax to the mitochondria.[1]

-

Cytochrome C Release: The release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Mitochondrial Fission: Induction of mitochondrial fission.[1]

These events lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][3]

2. Autophagy Flux Regulation

A hallmark of Oblongifolin C's mechanism of action is the regulation of autophagy.[1] It leads to an accumulation of autophagosomes within the cell.[1] This is achieved through the inhibition of autophagosome-lysosome fusion .[1] This disruption of the autophagy flux contributes to its cytotoxic effects.

Furthermore, Oblongifolin C has been identified as an activator of the Transcription Factor EB (TFEB).[1] TFEB is a master regulator of the autophagy-lysosome pathway.[1] Oblongifolin C enhances the nuclear translocation of TFEB and reduces its interaction with 14-3-3 proteins, leading to the increased expression of autophagy-associated genes.[1]

Quantitative Data

While the provided literature highlights the potent biological activity of Oblongifolin C, specific quantitative data such as IC50 values and binding affinities are not detailed in the search results. However, its antiproliferative action is noted to be less pronounced than that of established cytotoxic drugs like etoposide or paclitaxel in vitro.[1] A significant finding is that Oblongifolin C maintains robust activity in cancer cells with a multi-drug-resistant (MDR) phenotype.[1]

| Parameter | Value | Cell Line/Assay | Reference |

| Antiproliferative Activity | Less potent than etoposide/paclitaxel in vitro | HeLa cells | [1] |

| Activity in MDR cells | Robust activity maintained | Multi-drug-resistant cancer cells | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the provided search results. However, the methodologies used to elucidate the mechanism of action of Oblongifolin C can be inferred.

1. Apoptosis Assays

-

Western Blotting: To detect the translocation of Bax and the release of cytochrome c from the mitochondria. This would involve cellular fractionation to separate mitochondrial and cytosolic fractions, followed by SDS-PAGE and immunoblotting with specific antibodies.

-

Fluorescence Microscopy: To visualize mitochondrial fission and morphology, potentially using mitochondrial-specific dyes like MitoTracker.

-

Caspase Activity Assays: To measure the activation of initiator and executioner caspases (e.g., Caspase-9 and Caspase-3) using colorimetric or fluorometric substrates.

2. Autophagy Assays

-

Immunofluorescence/Confocal Microscopy: To observe the accumulation of autophagosomes by detecting LC3 puncta. Cells would be transfected with GFP-LC3 or stained with an anti-LC3 antibody.

-

Western Blotting: To measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

-

TFEB Translocation Assay: Using immunofluorescence to visualize the nuclear translocation of TFEB in response to Oblongifolin C treatment.

Conclusion

Oblongifolin C is a promising natural product with significant anticancer potential. Its mechanism of action is multifaceted, involving the direct targeting of HSPA8 and the modulation of critical cellular pathways, including the induction of intrinsic apoptosis and the disruption of autophagy flux. Its ability to maintain efficacy in multi-drug-resistant cancer cells makes it a particularly interesting candidate for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise binding kinetics with HSPA8, identifying additional molecular targets, and further detailing its impact on interconnected signaling networks within cancer cells.

References

- 1. Anticancer Properties and Mechanism of Action of Oblongifolin C, Guttiferone K and Related Polyprenylated Acylphloroglucinols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Silico Prediction of Oblongine Bioactivity: A Technical Whitepaper

Abstract: Oblongine is a naturally occurring alkaloid with a structure that suggests potential therapeutic applications. However, its specific biological targets and pharmacokinetic profile remain largely uncharacterized. This technical guide outlines a comprehensive in silico framework to predict the bioactivity of this compound, providing a roadmap for its investigation as a potential drug candidate. By employing a suite of computational tools, including molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify putative biological targets, elucidate potential mechanisms of action, and evaluate the compound's drug-likeness before embarking on costly and time-consuming in vitro and in vivo studies. This document provides detailed methodologies for these computational experiments, presents data in a structured format, and visualizes complex workflows and pathways to guide researchers in the field of computational drug discovery.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound, an indole alkaloid, represents a class of compounds that warrants further investigation for its potential pharmacological activities. Computational, or in silico, approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds, predict their biological activities, and assess their pharmacokinetic properties.[1] This process significantly narrows down the experimental pipeline, allowing researchers to focus on the most promising candidates.

This guide details a systematic in silico workflow to predict the bioactivity and drug-like properties of this compound. We will cover three main areas:

-

Target Identification and Molecular Docking: To predict potential protein targets and assess the binding affinity of this compound.

-

Molecular Dynamics (MD) Simulation: To evaluate the stability of the predicted protein-ligand complex in a simulated physiological environment.

-

ADMET Prediction: To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of this compound.

The methodologies described herein are based on established computational protocols and are designed to be reproducible by researchers with a foundational knowledge of bioinformatics and computational chemistry.

Methodologies and Protocols

A multi-step computational approach is essential for a thorough evaluation of a novel compound. The overall workflow begins with identifying potential biological targets and culminates in an assessment of the compound's potential as a drug.

References

Oblongifolin Derivatives: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongifolin C (OC), a prominent member of the polyprenylated acylphloroglucinol (PPAP) class of natural compounds, has emerged as a significant subject of interest in oncology research.[1][2] Isolated primarily from plants of the Garcinia genus, such as Garcinia yunnanensis, oblongifolin C and its related derivatives demonstrate considerable anticancer activities.[1][2] These compounds have been shown to induce apoptosis, inhibit autophagic flux, and suppress metastasis in a variety of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the biological activities of oblongifolin C, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity of Oblongifolin C

Oblongifolin C exhibits a broad spectrum of anticancer activity against multiple cancer cell lines.[4] Its efficacy is notably comparable across cell lines with varying expression levels of HER2 and P-glycoprotein, suggesting a potential to overcome certain mechanisms of drug resistance.[4]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Oblongifolin C have been determined across a range of human cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Approx. 15 (induces apoptosis) |

| Eca109 | Esophageal Squamous Carcinoma | Not specified for proliferation, but inhibits migration |

| HepG2 | Hepatocellular Carcinoma | Inhibits migration |

| QBC939 | Cholangiocarcinoma | Dose-dependent increase in apoptosis at 5, 10, 20, 40 µM |

| MDA-MB-435 | Melanoma | Effective in xenograft models |

Data compiled from multiple sources indicating the effective concentrations for various anticancer activities.[3][4][5]

In Vivo Efficacy

Preclinical studies using xenograft models in nude mice have demonstrated the in vivo antitumor effects of Oblongifolin C. It has been shown to inhibit the growth of MDA-MB-435 and HeLa cell-induced xenografts.[3][4] Furthermore, Oblongifolin C significantly inhibits human esophageal cancer metastasis in the lungs in animal models.[3] In these studies, Oblongifolin C exhibited a similar antitumor effect to the clinical anticancer drug etoposide, but with lower general toxicity.[4]

Mechanism of Action

Oblongifolin C exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting autophagic flux. It has also been found to interact with key cellular proteins, including HSPA8 and cathepsin B.

Induction of Apoptosis

Oblongifolin C is a potent inducer of caspase-dependent apoptosis.[4] The proposed signaling pathway involves the translocation of Bax to the mitochondria, leading to the release of cytochrome c.[4] This, in turn, activates caspase-3 and subsequently caspase-8, leading to cleavage of Bid and ultimately, cell death.[4] Overexpression of the anti-apoptotic protein Bcl-xL has been shown to prevent OC-induced cell death.[4]

Caption: Oblongifolin C-induced apoptotic pathway.

Inhibition of Autophagic Flux

Oblongifolin C acts as an inhibitor of autophagic flux, leading to an accumulation of autophagosomes.[6] This is achieved by impairing the fusion of autophagosomes with lysosomes.[6] The compound inhibits lysosomal proteolytic activity by altering lysosomal acidification and downregulating the expression of lysosomal cathepsins.[6]

A key aspect of this mechanism is the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][8] Oblongifolin C promotes TFEB nuclear translocation by inhibiting mTORC1 activity.[7] However, despite the nuclear translocation of TFEB, lysosomal function remains inhibited.[7][8]

Caption: Inhibition of autophagic flux by Oblongifolin C.

Interaction with HSPA8

Oblongifolin C has been shown to interact with the heat shock 70 kDa protein 8 (HSPA8).[9][10] This interaction has a binding affinity (KD) of 11.8 µM as determined by Surface Plasmon Resonance (SPR).[9] Under heat shock stress, Oblongifolin C inhibits the nuclear translocation of HSPA8.[10] This interaction also enhances the association between HSPA8, HSP90, and p53, leading to an upregulation of p53 expression and increased apoptosis in cisplatin-treated cells.[10]

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of Oblongifolin C.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Oblongifolin C (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[11][12]

-

Cell Treatment: Seed cells in 6-well plates and treat with Oblongifolin C at the desired concentration (e.g., 15 µM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Autophagic Flux Assay (Western Blot)

This protocol is for monitoring autophagic flux by observing LC3-II and SQSTM1/p62 levels.[6][13]

-

Cell Lysis: Treat cells with Oblongifolin C for various time points (e.g., 4, 8, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against LC3B and SQSTM1/p62, and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio and accumulation of SQSTM1/p62 are indicative of autophagic flux inhibition.

Caption: Experimental workflow for autophagic flux analysis.

HSPA8 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes the method to confirm the binding of Oblongifolin C to HSPA8.[9][14]

-

Protein Immobilization: Purify His-tagged HSPA8 protein. Immobilize the HSPA8 protein on a CM5 sensor chip.

-

Compound Injection: Prepare a series of concentrations of Oblongifolin C in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of Oblongifolin C over the sensor chip surface for a defined period (e.g., 60 seconds).

-

Data Acquisition: Record the binding response in real-time.

-

Data Analysis: Analyze the sensorgrams to determine the binding affinity (KD value).

Conclusion

Oblongifolin C and its derivatives represent a promising class of natural compounds with potent and multifaceted anticancer properties. Their ability to induce apoptosis and inhibit autophagic flux through distinct signaling pathways, coupled with a favorable in vivo toxicity profile compared to some conventional chemotherapeutics, makes them attractive candidates for further drug development. The detailed mechanisms and protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of these compounds in the fight against cancer. Further investigation into structure-activity relationships and formulation development will be crucial steps in translating these promising preclinical findings into clinical applications.

References

- 1. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guttiferone E Displays Antineoplastic Activity Against Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oblongifolin C inhibits metastasis by up-regulating keratin 18 and tubulins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new anticancer compound, oblongifolin C, inhibits tumor growth and promotes apoptosis in HeLa cells through Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The natural compound oblongifolin C inhibits autophagic flux and enhances antitumor efficacy of nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oblongifolin C suppresses lysosomal function independently of TFEB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oblongifolin C suppresses lysosomal function independently of TFEB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro [frontiersin.org]

- 10. The Natural Compound Oblongifolin C Exhibits Anticancer Activity by Inhibiting HSPA8 and Cathepsin B In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enigmatic Path to Oblongine: A Technical Guide to its Putative Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oblongine, a quaternary benzylisoquinoline alkaloid (BIA) found in plants of the Stephania genus, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide synthesizes current knowledge on BIA biosynthesis to propose a putative pathway for this compound formation. By examining the established enzymatic reactions and intermediates in the synthesis of related alkaloids, we delineate a hypothetical route from the primary metabolite L-tyrosine to this compound. This guide provides a theoretical framework for future experimental validation, including detailed hypothetical experimental protocols and quantitative analysis methodologies. Furthermore, we present key pathway diagrams using the DOT language to visualize the proposed biosynthetic steps and experimental workflows. This document serves as a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its potential for drug development.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, with over 2,500 known compounds. Many BIAs, such as morphine, codeine, and berberine, possess significant pharmacological properties and are used as pharmaceuticals.[1][2] this compound is a quaternary benzylisoquinoline alkaloid that has been identified in several plant species, including Stephania tetrandra and Stephania cephalantha. Its chemical structure suggests a biosynthetic origin from the well-established BIA pathway. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic catalysts.

This guide proposes a putative biosynthetic pathway for this compound based on the canonical BIA pathway. We will detail the precursor molecules, key enzymatic steps, and the classes of enzymes likely involved.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of BIAs commences with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[2][3] The condensation of these two molecules marks the entry point into the BIA pathway.

From L-Tyrosine to (S)-Norcoclaurine: The Common BIA Precursor

The initial steps of the pathway leading to the central BIA intermediate, (S)-norcoclaurine, are well-characterized and are presumed to be conserved for the biosynthesis of this compound.

-

Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation by DOPA decarboxylase (DDC) to yield dopamine.

-

Formation of 4-HPAA: In a parallel branch, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid by a transaminase, which is then decarboxylated and oxidized to form 4-HPAA.

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.[1][4] This reaction establishes the fundamental benzylisoquinoline scaffold.

The Putative Pathway from (S)-Norcoclaurine to this compound

Based on the structure of this compound (8-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium), the following sequence of reactions is proposed to occur, starting from (S)-norcoclaurine.

-

6-O-Methylation: The first modification of (S)-norcoclaurine is likely the methylation of the hydroxyl group at the C6 position, catalyzed by (S)-norcoclaurine 6-O-methyltransferase (6OMT) , to produce (S)-coclaurine.[5]

-

N-Methylation: Subsequently, the secondary amine of (S)-coclaurine is methylated by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.[2]

-

3'-Hydroxylation: A hydroxylation reaction at the 3' position of the benzyl moiety of (S)-N-methylcoclaurine is catalyzed by a cytochrome P450 monooxygenase, specifically (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , resulting in (S)-3'-hydroxy-N-methylcoclaurine.

-

4'-O-Methylation: The newly introduced hydroxyl group at the 3' position is then methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline, a critical branch-point intermediate in BIA biosynthesis.

-

Hydroxylation at C8: A key step in the proposed this compound pathway is the hydroxylation of the isoquinoline core at the C8 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

-

7-O-Methylation: The hydroxyl group at the C7 position is then methylated by an O-methyltransferase (OMT) .

-

Quaternization by N,N-Dimethylation: The final step to form this compound is the double methylation of the tertiary nitrogen atom of the isoquinoline ring. This quaternization is likely catalyzed by one or more N-methyltransferases (NMTs) that can utilize a tertiary amine as a substrate.[1]

The proposed pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of published quantitative data specifically for this compound and its biosynthetic intermediates in Stephania species. The following table provides a template for how such data could be structured once it becomes available through experimental research.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| (S)-Norcoclaurine | Stephania tetrandra | Root | Data not available | LC-MS/MS | - |

| (S)-Coclaurine | Stephania tetrandra | Root | Data not available | LC-MS/MS | - |

| (S)-N-Methylcoclaurine | Stephania tetrandra | Root | Data not available | LC-MS/MS | - |

| (S)-Reticuline | Stephania tetrandra | Root | Data not available | LC-MS/MS | - |

| This compound | Stephania tetrandra | Root | Data not available | HPLC-UV, LC-MS/MS | - |

| This compound | Stephania cephalantha | Tuber | Data not available | HPLC-UV, LC-MS/MS | - |

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key experiments required to elucidate and validate the proposed this compound biosynthetic pathway.

Extraction and Quantification of this compound and its Precursors

This protocol describes the extraction and quantification of this compound and its putative precursors from plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Plant tissue (e.g., roots of Stephania tetrandra)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Weigh 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. Add 1 mL of methanol containing 0.1% formic acid. Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its precursors. Specific parent and fragment ion transitions for each compound need to be determined using authentic standards.

-

Workflow Diagram:

In Vitro Enzyme Assays

To functionally characterize the enzymes in the putative pathway, in vitro assays with recombinant enzymes are essential.

Example: N-Methyltransferase (NMT) Assay

Materials:

-

Recombinantly expressed and purified NMT enzyme.

-

Putative substrate (e.g., 7-Methoxy-8-hydroxy-(S)-Reticuline).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

HPLC system for product detection.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 100 µM of the substrate, 200 µM SAM, and 1-5 µg of the purified NMT enzyme in a total volume of 100 µL of assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of the methylated product (this compound).

-

Controls: Run control reactions without the enzyme and without the substrate to ensure that the product formation is enzyme-dependent.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for future research. The immediate next steps should focus on identifying candidate genes for the proposed enzymatic steps from Stephania species through transcriptomic and genomic analyses. Functional characterization of these candidate genes via in vitro and in vivo experiments will be crucial to validate the pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant secondary metabolism but also open up avenues for the biotechnological production of this potentially valuable alkaloid.

References

Physicochemical Properties of Oblongine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oblongine is a naturally occurring benzylisoquinoline alkaloid that has been identified in various plant species, including Stephania tetrandra and Stephania cephalantha.[1] As a member of this large and pharmacologically significant class of compounds, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental methodologies for their determination, and explores potential biological signaling pathways based on related compounds.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄NO₃⁺ | [1] |

| Molecular Weight | 314.4 g/mol | [1] |

| Monoisotopic Mass | 314.17561863 Da | [1] |

| XlogP (predicted) | 3.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Polar Surface Area | 49.7 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

| Formal Charge | +1 | [1] |

| CAS Number | 60008-01-7 | [1] |

| IUPAC Name | (1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | [1] |

| Canonical SMILES | C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are fundamental for reproducible and accurate characterization of a compound. Below are generalized methodologies applicable to natural products like this compound.

General Experimental Workflow

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range typically signifies a pure compound.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

Solubility Determination